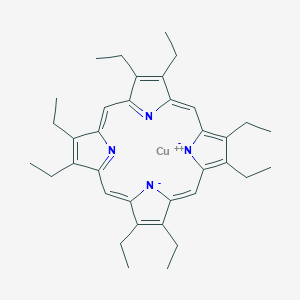

2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine copper(II)

説明

“2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine copper(II)” is a metalated form of 2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine . The copper atom in this compound has a radius of 128 pm and a Van der Waals radius of 186 pm .

Synthesis Analysis

The synthesis of “2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine copper(II)” involves the metalation of 2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine with copper (II) . This compound has been used to prepare a mixed adlayer with cobalt phthalocyanine by immersing an Au (111) substrate .Molecular Structure Analysis

The molecular structure of “2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine copper(II)” consists of a copper atom surrounded by a porphyrin ring. The number of electrons in each of copper’s shells is 2, 8, 18, 1 and its electron configuration is [Ar]3d 10 4s 1 .Physical And Chemical Properties Analysis

This compound is a powder with a dye content of approximately 95% . Its empirical formula is C36H44CuN4, and it has a molecular weight of 596.31 .科学的研究の応用

Materials and Supramolecular Chemistry

Cu(II) Octaethylporphine has numerous applications in materials and supramolecular chemistry . It has been used in the study of molecular assembly control at an electrochemical interface .

Redox Chemistry

The redox chemistry of Cu(II) Octaethylporphine has been reported . This involves the study of electron transfer reactions between copper (II) porphyrin complexes and various oxidizing reagents .

Photonic & Optical Materials

2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine cobalt (II) is used in photonic and optical materials . It’s likely that the copper (II) variant has similar applications .

Sensor Development

Octaethylporphyrin (OEP), a synthetic porphyrin, can be fabricated into oxygen measuring devices for cell sensing . Metallated OEP, such as Cu(II) Octaethylporphyrin, has found a variety of uses as sensors .

Catalysis

Metallated OEP has been used for the removal of carbon monoxide by catalysis . It’s possible that Cu(II) Octaethylporphyrin could be used in similar applications .

Fluoride Ion Sensing

Metallated OEP has been used as sensors for fluoride ion . Cu(II) Octaethylporphine could potentially be used in similar applications .

作用機序

Target of Action

Similar compounds such as porphyrin metalates have been used to form mixed adlayers with other molecules, suggesting a potential role in molecular interactions .

Mode of Action

The mode of action of Cu(II) Octaethylporphine involves its interaction with other molecules to form mixed adlayers . This process is typically achieved by immersing a substrate in a solution containing Cu(II) Octaethylporphine and other molecules .

Result of Action

The formation of mixed adlayers suggests potential applications in materials science .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Cu(II) Octaethylporphine. For instance, the formation of mixed adlayers is typically carried out in a benzene solution .

特性

IUPAC Name |

copper;2,3,7,8,12,13,17,18-octaethylporphyrin-22,24-diide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H44N4.Cu/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30;/h17-20H,9-16H2,1-8H3;/q-2;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYWUPEFEFRBNGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)CC)CC)CC)CC)C(=C3CC)CC)CC.[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H44CuN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine copper(II) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the interaction between 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine copper(II) (CuOEP) and cobalt(II) phthalocyanine (CoPc) influence their organization on a gold surface?

A1: Research indicates that CuOEP and CoPc form mixed adlayers on gold surfaces with their arrangement influenced by several factors. [, ] The competitive adsorption between the two molecules leads to CoPc gradually displacing CuOEP over time. [, ] Interestingly, instead of random distribution, CuOEP and CoPc arrange themselves in an alternating pattern on Au(111) surfaces, forming either a p(9 × 3√7R - 40.9°) or a p(9 × 3√7R - 19.1°) structure. [] This ordered arrangement suggests specific intermolecular interactions between CuOEP and CoPc influence their self-assembly.

Q2: How does the application of an electrochemical potential affect the organization of 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine copper(II) (CuOEP) and cobalt(II) phthalocyanine (CoPc) on gold surfaces?

A2: Electrochemical potential plays a crucial role in modulating the surface organization of CuOEP and CoPc on gold. [, ] Modulating the electrode potential accelerates the surface mobility and reorganization of these molecules. [] Applying different potentials leads to the formation of distinct surface structures, suggesting that controlled phase separation can be achieved through potential modulation. [] This highlights the potential for using electrochemical methods to finely control the nanoscale organization of these molecules on surfaces.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-Dioxolane, 2,2-dimethyl-4-[(tetradecyloxy)methyl]-](/img/structure/B83249.png)